molecular formula C14H13N7O2S B6533512 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzamide CAS No. 1060202-90-5

4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzamide

Cat. No.: B6533512
CAS No.: 1060202-90-5
M. Wt: 343.37 g/mol
InChI Key: VLRCVGHXNWMXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a sulfanylacetamido-benzamide moiety at position 5. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase or enzyme inhibitor .

Properties

IUPAC Name

4-[[2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2S/c1-21-13-11(19-20-21)14(17-7-16-13)24-6-10(22)18-9-4-2-8(3-5-9)12(15)23/h2-5,7H,6H2,1H3,(H2,15,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCVGHXNWMXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzamide typically involves a multi-step reaction sequence The process often starts with the synthesis of the triazolopyrimidine core through the cyclization of appropriate precursors

  • Industrial Production Methods: In an industrial setting, this compound can be produced using optimized versions of the laboratory synthesis steps. The use of high-throughput automated synthesisers and carefully controlled reaction environments ensures consistent yields and purity. Solvent choices, temperatures, and reaction times are meticulously fine-tuned to maximize efficiency while minimizing waste.

Chemical Reactions Analysis

Scientific Research Applications

This compound has extensive applications in scientific research due to its bioactive nature:

  • Chemistry: It serves as a precursor for developing novel pharmaceuticals.

  • Biology: Used in studies to understand biochemical pathways and molecular interactions.

  • Medicine: Potential therapeutic applications, such as antimicrobial, antiviral, and anticancer agents.

  • Industry: Employed in the development of advanced materials and bioconjugates.

Mechanism of Action

The exact mechanism of action depends on its specific application but generally involves:

  • Molecular Targets: It interacts with enzymes or receptors involved in critical biological pathways.

  • Pathways: It can inhibit or activate pathways leading to desired therapeutic outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (CAS: 863459-62-5) :
    • Key Difference : Replaces benzamide with a fluorobenzyl group.
    • Impact : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce solubility compared to the benzamide derivative. This compound’s fluorinated aromatic ring could improve membrane permeability .
  • 1-(4-Methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one (CM793398): Key Difference: Substitutes benzamide with a methoxyphenyl ketone. The ketone moiety may reduce hydrogen-bonding capacity compared to the amide in the target compound .

Modifications in the Sulfanylacetamido Linker

  • VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) :
    • Key Difference : Replaces the acetamido-benzamide chain with a benzoxazolyl-benzyl group.
    • Impact : The benzoxazole ring introduces rigidity, possibly enhancing selectivity for NADPH oxidase inhibition. However, the absence of an amide linker may reduce solubility .
  • N-(4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)phenyl)acrylamide (7d): Key Difference: Incorporates an acrylamide group instead of benzamide. Impact: Acrylamide’s electrophilicity could enable covalent binding to cysteine residues in target proteins, a mechanism distinct from the non-covalent interactions of the benzamide derivative .

Core Heterocycle Derivatives

  • 3-Benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (21) :
    • Key Difference : Replaces the sulfanylacetamido group with a piperidine amine.
    • Impact : The basic piperidine group may improve blood-brain barrier penetration but reduce aqueous solubility. This derivative’s primary amine could facilitate salt formation for improved bioavailability .
  • Tert-butyl(2-((3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate (9): Key Difference: Features a tert-butyl carbamate-protected ethylamine chain. Impact: The bulky tert-butyl group enhances lipophilicity, which may favor tissue distribution but hinder renal clearance .

Biological Activity

The compound 4-[2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzamide is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting its implications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C12H16N6OS
  • Molecular Weight : 292.36 g/mol
  • CAS Number : 1070807-33-8

Structural Characteristics

The compound features a benzamide moiety linked to a triazolo-pyrimidine structure through a sulfanyl group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, a study focusing on similar compounds demonstrated that they could inhibit gastric cancer cell lines effectively. The research utilized quantitative structure-activity relationship (QSAR) analysis to correlate molecular descriptors with biological activity, revealing that electronic properties and steric factors play crucial roles in their efficacy .

Key Findings:

  • IC50 Values : The compounds showed varying degrees of potency with IC50 values indicating effective inhibition of cancer cell proliferation.
  • Molecular Docking Studies : Docking studies against specific protein targets (e.g., PDB ID: 4oum) suggested favorable binding interactions, which are critical for the design of potent anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. A related study highlighted that certain triazolo-pyrimidine derivatives exhibited promising antibacterial activities against various pathogens. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Study on Gastric Cancer :
    • Objective : To evaluate the anti-gastric cancer activity of triazolo-pyrimidine hybrids.
    • Methods : QSAR analysis using software like SPSS and MATLAB.
    • Results : Significant correlation between structural descriptors and biological activity was established, indicating that modifications in the molecular structure could enhance efficacy .
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial potential of synthesized triazolo-pyrimidines.
    • Methods : In vitro assays against Gram-positive and Gram-negative bacteria.
    • Results : Certain compounds demonstrated effective bactericidal activity, suggesting their potential as therapeutic agents against infectious diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that:

  • The presence of electron-withdrawing groups enhances biological activity.
  • Substituents on the benzamide moiety significantly influence potency and selectivity against target cells.
  • The triazolo-pyrimidine core is essential for maintaining bioactivity across various derivatives.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant inhibition of gastric cancer cell lines
AntimicrobialEffective against multiple bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.